

# specificity of 5-FAM-Woodtide for DYRK kinases compared to other substrates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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## Specificity of 5-FAM-Woodtide for DYRK Kinases: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **5-FAM-Woodtide**'s specificity for the Dual-specificity tyrosine-regulated kinase (DYRK) family compared to other kinase substrates. We will delve into the available experimental data, provide detailed experimental protocols, and visualize key concepts to aid in your research and drug discovery efforts.

### Introduction to 5-FAM-Woodtide and DYRK Kinases

The DYRK family of kinases, comprising DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, are crucial regulators of diverse cellular processes, including cell proliferation, apoptosis, and differentiation. Their dysregulation has been implicated in various diseases, making them attractive targets for therapeutic intervention.

**5-FAM-Woodtide** is a fluorescently labeled peptide substrate widely used for in vitro analysis of DYRK kinase activity. It is derived from the transcription factor FKHR (Forkhead in rhabdomyosarcoma) and incorporates a 5-carboxyfluorescein (5-FAM) moiety, enabling sensitive detection of phosphorylation events. Understanding the specificity of **5-FAM-Woodtide** is paramount for accurate interpretation of experimental results and for the development of selective DYRK inhibitors.

## Substrate Specificity Comparison

While comprehensive head-to-head kinetic data for **5-FAM-Woodtide** across all DYRK isoforms is limited in publicly available literature, we can infer its specificity by examining its sequence and comparing it with other known DYRK substrates and the consensus phosphorylation motif of the DYRK family.

Key Substrate Sequences:

Substrate	Sequence	Origin
5-FAM-Woodtide	5FAM-KKISGRLSPIMTEQ-NH <sub>2</sub>	Derived from human FKHR (residues 324-334) with N-terminal lysines for binding. <a href="#">[1]</a>
Dyrktide	RRRFRPASPLRGPPK	Optimized synthetic substrate for DYRK1A. <a href="#">[2]</a>
DYRK Consensus Motif	RPX(S/T)P	General consensus sequence for DYRK kinase phosphorylation. <a href="#">[2]</a> <a href="#">[3]</a>

Specificity Insights:

- DYRK Family Consensus:** The DYRK family of kinases generally recognizes the consensus sequence RPX(S/T)P, where 'S' or 'T' is the phosphorylation site, 'P' is at the +1 position, and a crucial Arginine ('R') is present at the -3 position relative to the phosphorylation site.[\[2\]](#)[\[3\]](#)
- 5-FAM-Woodtide Sequence Analysis:** The sequence of Woodtide (KKISGRLSPIMTEQ) contains the core R-L-S-P motif, which aligns well with the DYRK consensus sequence (R-X-S/T-P). The Arginine at the P-3 position is a key determinant for recognition by DYRK kinases.
- Dyrktide as a Benchmark:** Dyrktide, an optimized substrate for DYRK1A, exhibits a high affinity with a reported Km of 35 µM.[\[2\]](#) This substrate also strongly adheres to the consensus sequence.

- **Isoform Specificity:** While direct comparative data is scarce, studies on the substrate specificities of different DYRK family members indicate both similarities and differences. For instance, DYRK2 and DYRK3 can phosphorylate histone H2B, whereas DYRK1A and the *Drosophila* homolog MNB cannot.[4] This suggests that while **5-FAM-Woodtide** is a substrate for the DYRK family, its efficiency may vary among the different isoforms.

## Off-Target Kinase Activity

A critical aspect of any kinase substrate is its selectivity against other kinase families. Limited direct screening data for **5-FAM-Woodtide** against a broad kinase panel is publicly available. However, insights can be drawn from related substrates:

- **Dyrktide and ERK2:** Dyrktide is reported to be a poor substrate for ERK2, a member of the MAPK family, despite both being proline-directed kinases.[2] This suggests that the requirement for an arginine at the P-3 position provides a degree of selectivity for DYRK kinases over some other proline-directed kinases.

It is crucial for researchers to empirically determine the cross-reactivity of **5-FAM-Woodtide** with other kinases of interest in their specific experimental context.

## Experimental Protocols

This section provides a detailed methodology for a standard in vitro kinase assay using **5-FAM-Woodtide**.

### In Vitro Kinase Assay Using 5-FAM-Woodtide

**Objective:** To measure the kinase activity of a DYRK enzyme by quantifying the phosphorylation of **5-FAM-Woodtide**.

**Materials:**

- Recombinant DYRK kinase (e.g., DYRK1A, DYRK2)
- **5-FAM-Woodtide** peptide substrate
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)

- ATP solution (e.g., 10 mM stock in kinase buffer)
- 96-well or 384-well black microplates
- Fluorescence plate reader with appropriate filters for FAM (Excitation: ~485 nm, Emission: ~520 nm)

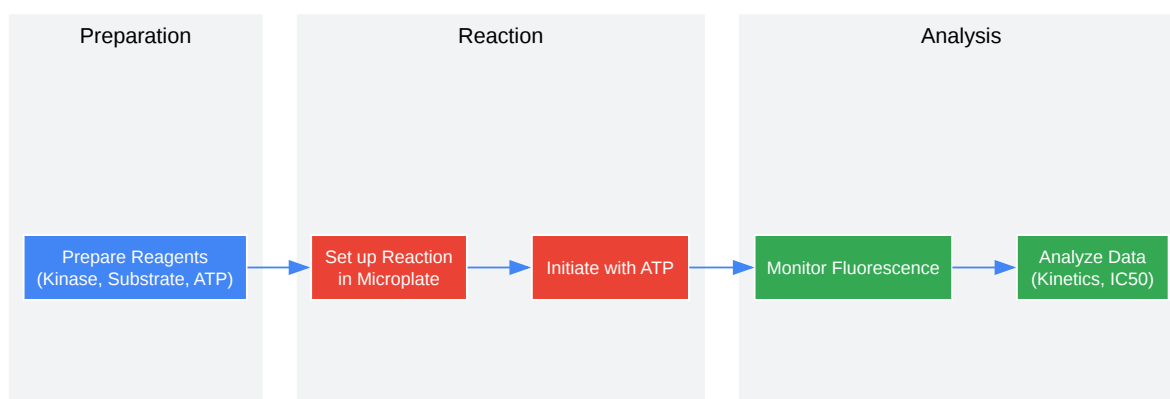
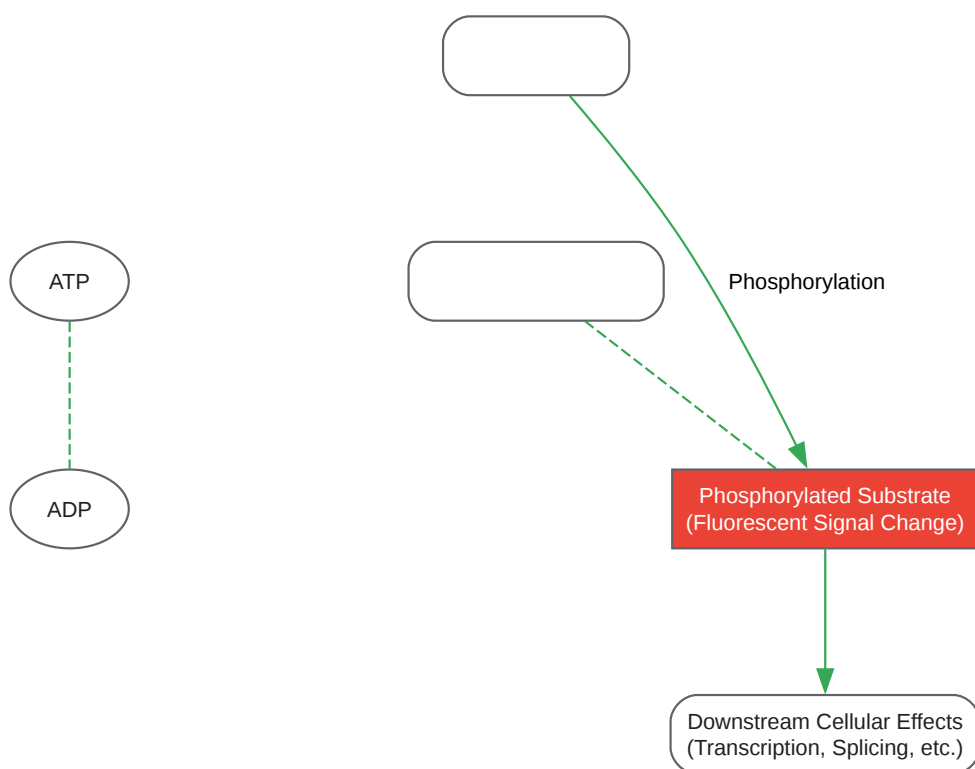
#### Procedure:

- Prepare Reagents:
  - Thaw all reagents on ice.
  - Prepare a working solution of **5-FAM-Woodtide** in kinase reaction buffer to the desired final concentration (e.g., 1-20  $\mu$ M).
  - Prepare a working solution of ATP in kinase reaction buffer to the desired final concentration (e.g., 10-100  $\mu$ M). The optimal concentration should be determined empirically around the  $K_m$  for ATP of the specific kinase.
  - Prepare serial dilutions of the DYRK kinase in kinase reaction buffer.
- Set up the Reaction:
  - In a microplate, add the following to each well:
    - Kinase reaction buffer
    - DYRK kinase dilution
    - **5-FAM-Woodtide** solution
  - Mix gently and incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-10 minutes to allow the temperature to equilibrate.
- Initiate the Reaction:
  - Add the ATP solution to each well to start the kinase reaction.

- Immediately place the plate in the fluorescence plate reader.
- Monitor Fluorescence:
  - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
  - The phosphorylation of **5-FAM-Woodtide** by the DYRK kinase will result in a change in the fluorescence signal.
- Data Analysis:
  - Plot the fluorescence intensity against time for each reaction.
  - The initial rate of the reaction ( $V_0$ ) can be determined from the slope of the linear portion of the curve.
  - Compare the reaction rates at different kinase concentrations or in the presence of inhibitors to determine enzyme kinetics ( $K_m$ ,  $V_{max}$ ) or inhibitor potency ( $IC_{50}$ ).

## Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.



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- To cite this document: BenchChem. [specificity of 5-FAM-Woodtide for DYRK kinases compared to other substrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389712#specificity-of-5-fam-woodtide-for-dyrk-kinases-compared-to-other-substrates]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)